molecular formula C12H23N B15466843 (1E)-N-Cyclohexyl-2-ethylbutan-1-imine CAS No. 57261-91-3

(1E)-N-Cyclohexyl-2-ethylbutan-1-imine

Cat. No.: B15466843
CAS No.: 57261-91-3
M. Wt: 181.32 g/mol
InChI Key: NPKYRWSNQOIHPG-UHFFFAOYSA-N
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Description

(1E)-N-Cyclohexyl-2-ethylbutan-1-imine is a chemical compound classified as an aldimine, characterized by a carbon-nitrogen double bond (C=N) where the nitrogen is attached to a cyclohexyl group . This (1E)-stereoisomer offers a defined molecular geometry that is valuable for synthetic applications. Imines like this one are synthesized through a condensation reaction between a primary amine, such as cyclohexylamine, and an aldehyde, in this case, 2-ethylbutyraldehyde, with the elimination of water . The formation is often acid-catalyzed and can be driven to completion by removing water from the reaction mixture . The primary research value of this aldimine lies in its role as a versatile synthetic intermediate, particularly in the construction of nitrogen-containing compounds. Its most significant application is in reductive amination processes, where the imine is reduced, typically with a hydride source, to form a secondary amine, effectively coupling the 2-ethylbutyl and cyclohexyl fragments . Furthermore, the electrophilic carbon of the C=N bond is susceptible to nucleophilic attack, allowing researchers to add carbon nucleophiles (e.g., organometallic reagents) to create more complex amine structures. The compound may also be hydrolyzed under acidic aqueous conditions to regenerate the original aldehyde, making it useful as a protecting group for aldehydes in multi-step synthetic routes . As a stable imine with aliphatic substituents, it provides a robust platform for developing new synthetic methodologies, exploring reaction mechanisms, and synthesizing target molecules for pharmaceutical and materials science research. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

57261-91-3

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-cyclohexyl-2-ethylbutan-1-imine

InChI

InChI=1S/C12H23N/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h10-12H,3-9H2,1-2H3

InChI Key

NPKYRWSNQOIHPG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=NC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares (1E)-N-Cyclohexyl-2-ethylbutan-1-imine with two analogs: a hypothetical imine derivative and a structurally related amide from the provided evidence.

Compound Name Molecular Weight (g/mol) PSA (Ų) XlogP H-Bond Donors H-Bond Acceptors Functional Group
This compound 181.18 12.36 3.4 0 1 Imine
N-(1-phenylethyl)cyclohexanecarboxamide 231.16 29.1 N/A 1 2 Amide
Hypothetical: (1E)-N-Phenyl-2-ethylbutan-1-imine 175.26 ~12.4 ~3.8 0 1 Imine
Key Observations:

Functional Group Impact: The amide (N-(1-phenylethyl)cyclohexanecarboxamide) has a significantly higher PSA (29.1 vs. 12.36 Ų) due to the presence of additional hydrogen bond acceptors (amide carbonyl oxygen) . This increases its polarity and reduces membrane permeability compared to the imine. The hypothetical phenyl-substituted imine (replacing cyclohexyl with phenyl) would likely exhibit higher logP (~3.8 vs.

Substituent Effects: The cyclohexyl group in the target compound contributes to steric bulk and lipophilicity. Replacing it with a smaller alkyl group (e.g., methyl) would lower molecular weight and logP, while a phenyl group (as above) increases logP. The 2-ethylbutyl chain balances branching and hydrophobicity.

Q & A

Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

  • Methodology : Store under inert atmosphere (glovebox/ Schlenk line). Use explosion-proof reactors for reactions involving peroxides or strong oxidizers. Monitor air-sensitive steps with oxygen sensors. MSDS data (not provided in evidence) should be supplemented with in-house toxicity screening (e.g., Ames test for mutagenicity) .

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